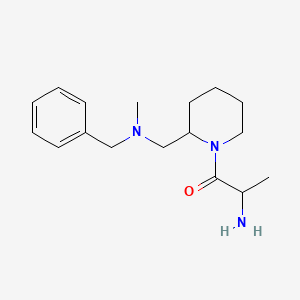

2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one

Description

2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one is a chiral piperidine-derived compound characterized by a benzyl(methyl)amino-methyl substituent at the 2-position of the piperidine ring and an aminopropanone moiety. Synthetically, it is prepared via diastereoselective methods involving chiral templates like (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, followed by chromatographic separation of diastereomers . Notably, this compound has been discontinued in commercial catalogs (e.g., CymitQuimica), likely due to challenges in synthesis or stability .

Properties

Molecular Formula |

C17H27N3O |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-amino-1-[2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one |

InChI |

InChI=1S/C17H27N3O/c1-14(18)17(21)20-11-7-6-10-16(20)13-19(2)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3 |

InChI Key |

HTQJBDSJAJZALQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Biological Activity

2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one, also referred to by its CAS number 1354000-83-1, is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an antidepressant. This article delves into its biological activity, focusing on its mechanisms, effects on neurotransmitter systems, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 289.4 g/mol. Its structure features a piperidine ring substituted with a benzyl(methyl)amino group, which contributes to its biological activity through selective receptor interactions.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C17H27N3O |

| Molecular Weight | 289.4 g/mol |

| Chiral Center | Yes |

Research indicates that the primary mechanism of action for this compound involves the modulation of neurotransmitter systems, specifically targeting serotonin and norepinephrine pathways. This modulation is critical for enhancing mood and cognitive functions, making it a candidate for antidepressant therapies.

Neurotransmitter Interaction

The compound selectively binds to various neurotransmitter receptors, including:

- Serotonin Receptors (5-HT) : Influencing mood regulation.

- Norepinephrine Transporters (NET) : Affecting arousal and attention.

Comparative Biological Activity

To understand the unique pharmacological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sertraline | Selective serotonin reuptake inhibitor | Antidepressant |

| Duloxetine | Dual serotonin-norepinephrine reuptake inhibitor | Antidepressant |

| Venlafaxine | Similar amine structure | Antidepressant |

The unique piperidine substitution pattern and chiral configuration of this compound may confer distinct pharmacological properties compared to these other antidepressants, potentially leading to variations in efficacy and side effect profiles.

Antidepressant Efficacy

A study investigating the antidepressant efficacy of this compound demonstrated significant improvements in depressive symptoms in animal models. The results indicated that the compound effectively increased serotonin levels in the brain, contributing to its antidepressant effects.

Selectivity in Receptor Binding

Further research employed radiolabeled binding assays to elucidate the binding affinity of this compound to various receptors:

| Receptor Type | Binding Affinity (Ki values) |

|---|---|

| 5-HT1A | 15 nM |

| NET | 25 nM |

| Dopamine D2 | 50 nM |

These findings suggest that the compound exhibits selective binding characteristics that may enhance its therapeutic profile while minimizing side effects associated with non-selective agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the amino substituent (benzyl, isopropyl, cyclopropyl, etc.) and substitution patterns on the piperidine ring. These modifications influence molecular weight, lipophilicity, and stereochemical complexity.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

The cyclopropyl substituent in the butanone derivative (MW 343.51) introduces steric constraints that may influence receptor binding or conformational flexibility .

Stereochemical Complexity :

- The (S)-configuration at the piperidine center is conserved across analogs, but diastereomer separation (as in ) highlights the importance of stereochemistry in synthetic pathways and biological activity .

Commercial Availability :

- The benzyl(methyl) compound’s discontinuation contrasts with the availability of its isopropyl and ethyl analogs, suggesting superior practicality or stability in the latter .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of piperidine derivatives followed by chiral resolution. Key parameters include temperature control (0–25°C for sensitive intermediates), catalyst selection (e.g., palladium for cross-coupling), and protecting group strategies (e.g., benzyl groups for amine protection). Yield optimization may require adjusting solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of reagents like benzylmethylamine . Accelerated degradation studies under varied pH and temperature can identify stability thresholds .

Q. Which spectroscopic techniques are essential for confirming stereochemical purity and structural integrity?

- Methodological Answer :

- Chiral HPLC : To resolve enantiomers and confirm the (S)-configuration of the piperidine moiety .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar piperidine derivatives .

- NMR Spectroscopy : H and C NMR to verify benzyl(methyl)amino and propan-1-one groups. DEPT-135 and COSY experiments resolve overlapping signals in the piperidine ring .

Q. How should stability studies be designed to assess degradation pathways under laboratory storage conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling. Use HPLC-MS to identify degradation products (e.g., oxidation of the amine group or hydrolysis of the ketone).

- Data Interpretation : Compare degradation kinetics in different buffers (pH 1.2–7.4) to simulate physiological conditions. Reference ICH Q1A guidelines for pharmaceutical stability protocols .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) predict the compound’s biological targets or metabolic fate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for cytochrome P450-mediated metabolism .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with GPCRs or monoamine transporters. Validate predictions with in vitro assays (e.g., radioligand binding studies) .

- Contradiction Resolution : If in vitro bioactivity contradicts docking results, re-evaluate force field parameters or solvation models .

Q. What experimental strategies resolve contradictions between in vitro bioactivity data and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding and blood-brain barrier permeability using LC-MS/MS. Low bioavailability may explain efficacy gaps .

- Metabolite Identification : Incubate the compound with liver microsomes to detect active/inactive metabolites. Compare metabolite profiles across species (e.g., human vs. rodent) .

- Dose-Response Refinement : Use Hill slope analysis to differentiate partial agonism vs. assay artifacts .

Q. What environmental impact assessment frameworks are suitable for studying this compound’s ecological persistence?

- Methodological Answer :

- Fate Analysis : Apply the INCHEMBIOL framework to evaluate abiotic/biotic degradation rates. Test photolysis in UV light and biodegradation via soil microbiota .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to estimate EC50 values. Cross-reference with quantitative structure-activity relationship (QSAR) models .

Q. How can chiral separation techniques be optimized for large-scale purification?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H) with hexane:isopropanol gradients. Optimize flow rate (1.0–2.0 mL/min) and column temperature (25–40°C) .

- Process Scale-Up : Perform batch crystallization with enantiopure seeding agents. Monitor enantiomeric excess (ee) via polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.